Cas no 1019345-48-2 (N-(2-carbamothioylethyl)-N-methylacetamide)
N-(2-carbamothioylethyl)-N-methylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-carbamothioylethyl)-N-methylacetamide
- Acetamide, N-(3-amino-3-thioxopropyl)-N-methyl-
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- Inchi: 1S/C6H12N2OS/c1-5(9)8(2)4-3-6(7)10/h3-4H2,1-2H3,(H2,7,10)
- InChI Key: HLSDYDDIZHOADE-UHFFFAOYSA-N
- SMILES: C(N(CCC(N)=S)C)(=O)C
Computed Properties
- Exact Mass: 160.067034g/mol
- Monoisotopic Mass: 160.067034g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 160.24g/mol
- XLogP3: -0.8
- Topological Polar Surface Area: 78.4Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 299.1±42.0 °C at 760 mmHg
- Flash Point: 134.7±27.9 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
N-(2-carbamothioylethyl)-N-methylacetamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2-carbamothioylethyl)-N-methylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C175148-10mg |
N-(2-Carbamothioylethyl)-N-methylacetamide |
1019345-48-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C175148-50mg |
N-(2-Carbamothioylethyl)-N-methylacetamide |
1019345-48-2 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | C175148-100mg |
N-(2-Carbamothioylethyl)-N-methylacetamide |
1019345-48-2 | 100mg |
$ 230.00 | 2022-06-06 | ||
| Enamine | EN300-116798-0.05g |
N-(2-carbamothioylethyl)-N-methylacetamide |
1019345-48-2 | 95% | 0.05g |
$135.0 | 2023-06-08 | |
| Enamine | EN300-116798-0.1g |
N-(2-carbamothioylethyl)-N-methylacetamide |
1019345-48-2 | 95% | 0.1g |
$202.0 | 2023-06-08 | |
| Enamine | EN300-116798-0.25g |
N-(2-carbamothioylethyl)-N-methylacetamide |
1019345-48-2 | 95% | 0.25g |
$289.0 | 2023-06-08 | |
| Enamine | EN300-116798-0.5g |
N-(2-carbamothioylethyl)-N-methylacetamide |
1019345-48-2 | 95% | 0.5g |
$480.0 | 2023-06-08 | |
| Enamine | EN300-116798-1.0g |
N-(2-carbamothioylethyl)-N-methylacetamide |
1019345-48-2 | 95% | 1g |
$614.0 | 2023-06-08 | |
| Enamine | EN300-116798-2.5g |
N-(2-carbamothioylethyl)-N-methylacetamide |
1019345-48-2 | 95% | 2.5g |
$1202.0 | 2023-06-08 | |
| Enamine | EN300-116798-5.0g |
N-(2-carbamothioylethyl)-N-methylacetamide |
1019345-48-2 | 95% | 5g |
$1779.0 | 2023-06-08 |
N-(2-carbamothioylethyl)-N-methylacetamide Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
Additional information on N-(2-carbamothioylethyl)-N-methylacetamide
Introduction to N-(2-carbamothioylethyl)-N-methylacetamide (CAS No. 1019345-48-2)
N-(2-carbamothioylethyl-N-methylacetamide) is a specialized organic compound characterized by its unique chemical structure and potential applications in the field of pharmaceuticals and biochemical research. This compound, identified by the CAS number 1019345-48-2, has garnered attention due to its structural features and the promising avenues it opens for further exploration.
The molecular formula of N-(2-carbamothioylethyl-N-methylacetamide) underscores its complexity, which is derived from the combination of a carbamoyl group, a thioether moiety, and an acetamide side chain. This intricate arrangement not only contributes to its distinct chemical properties but also positions it as a candidate for various synthetic and analytical applications. The presence of the carbamoyl group suggests potential interactions with biological targets, while the thioether and acetamide functionalities offer versatility in chemical modifications.
In recent years, the pharmaceutical industry has seen a surge in interest regarding compounds with dual functionalities, such as those containing both carbamoyl and thioether groups. These features are particularly attractive for designing molecules that can modulate biological pathways effectively. N-(2-carbamothioylethyl-N-methylacetamide) fits well within this category, as it combines these functionalities in a single structure. This has led to its investigation as a potential intermediate in the synthesis of more complex pharmacophores.
One of the most compelling aspects of N-(2-carbamothioylethyl-N-methylacetamide) is its potential role in drug discovery. The compound's ability to engage with biological systems makes it a valuable tool for researchers looking to develop novel therapeutic agents. Specifically, its structure suggests that it could interact with enzymes or receptors involved in critical metabolic processes. This hypothesis has been supported by preliminary computational studies that predict favorable binding affinities for certain biological targets.
The synthesis of N-(2-carbamothioylethyl-N-methylacetamide) presents both challenges and opportunities. The need for precise control over reaction conditions to achieve high yields and purity is a common theme in the synthesis of such complex molecules. However, advancements in synthetic methodologies have made it increasingly feasible to produce these compounds on a scalable basis. Recent reports indicate that novel catalytic systems have been developed that can facilitate the formation of the key thioether bond, thereby improving overall synthetic efficiency.
From an industrial perspective, the production of N-(2-carbamothioylethyl-N-methylacetamide) also raises important considerations regarding process optimization and cost-effectiveness. As demand for specialized intermediates grows, there is a concerted effort to streamline synthetic routes while maintaining high standards of quality control. Collaborative research initiatives between academia and industry are playing a crucial role in this regard, leading to innovative approaches that could make large-scale production more viable.
The application of N-(2-carbamothioylethyl-N-methylacetamide) extends beyond pharmaceuticals into other areas of chemical research. For instance, its unique reactivity makes it a suitable candidate for use as a building block in organic synthesis. Researchers are exploring its potential as a precursor for more complex molecules, including those with applications in materials science and agrochemicals. The versatility of this compound underscores its importance as a tool in synthetic chemistry.
In conclusion, N-(2-carbamothioylethyl-N-methylacetamide) (CAS No. 1019345-48-2) represents a significant advancement in the realm of specialized organic compounds. Its structural features and potential applications make it a promising candidate for further research and development. As our understanding of its properties continues to grow, so too will its utility across various scientific disciplines. The ongoing exploration of this compound highlights the dynamic nature of chemical research and its impact on innovation.
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